molecular formula C18H24N6O B12231897 6-[4-(6-Cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one

6-[4-(6-Cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one

Cat. No.: B12231897
M. Wt: 340.4 g/mol
InChI Key: QCODJOZBVYTVKH-UHFFFAOYSA-N
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Description

6-[4-(6-Cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclobutyl group, a piperazine ring, and a dihydropyrimidinone core

Preparation Methods

The synthesis of 6-[4-(6-Cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one involves multiple steps. The synthetic route typically starts with the preparation of the cyclobutyl and piperazine intermediates, followed by their coupling with the pyrimidinone core. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions. Industrial production methods may involve optimization of these steps to enhance yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain substituents on the compound.

Scientific Research Applications

6-[4-(6-Cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including tuberculosis and cancer.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 6-[4-(6-Cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their DNA replication or protein synthesis. In cancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

When compared to similar compounds, 6-[4-(6-Cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one stands out due to its unique structural features and diverse applications. Similar compounds include:

Properties

Molecular Formula

C18H24N6O

Molecular Weight

340.4 g/mol

IUPAC Name

6-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-3-methylpyrimidin-4-one

InChI

InChI=1S/C18H24N6O/c1-13-20-15(14-4-3-5-14)10-17(21-13)24-8-6-23(7-9-24)16-11-18(25)22(2)12-19-16/h10-12,14H,3-9H2,1-2H3

InChI Key

QCODJOZBVYTVKH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=CC(=O)N(C=N3)C)C4CCC4

Origin of Product

United States

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